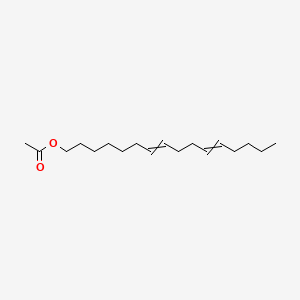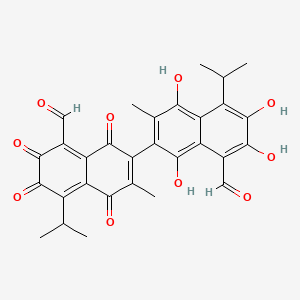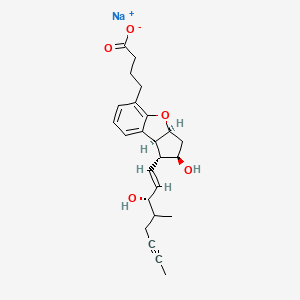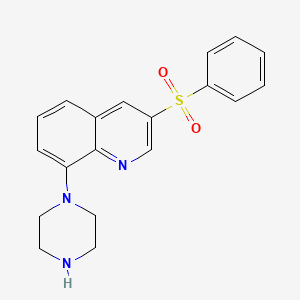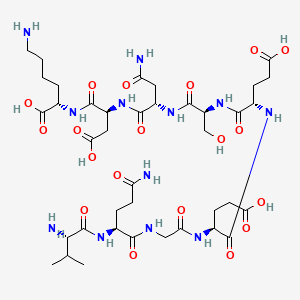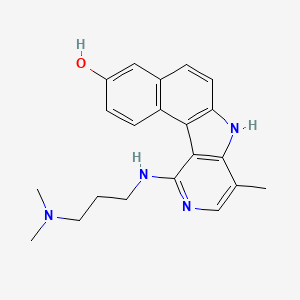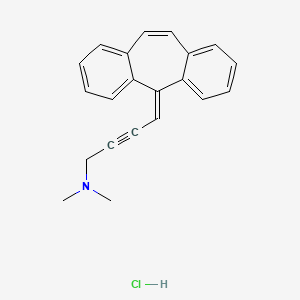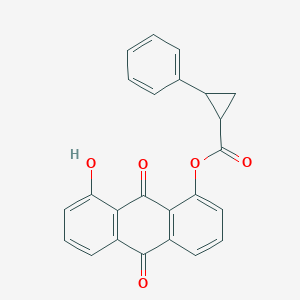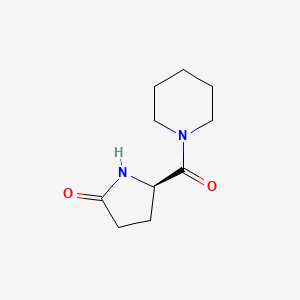
Fasoracetam
Übersicht
Beschreibung
Fasoracetam ist eine synthetische nootropische Verbindung, die zur Racetam-Familie von Arzneimitteln gehört. Es wurde erstmals in den 1990er Jahren von einem japanischen Pharmaunternehmen, Nippon Shinyaku, entdeckt und hat aufgrund seiner potenziellen kognitiven Eigenschaften Aufmerksamkeit erlangt. This compound ist bekannt für seine Fähigkeit, mehrere Neurotransmittersysteme im Gehirn zu modulieren, darunter Glutamat, Acetylcholin und Gamma-Aminobuttersäure (GABA), von denen angenommen wird, dass sie zu seinen kognitiven Vorteilen beitragen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von Piperidin- und Pyrrolidinon-Derivaten beinhalten. Die wichtigsten Schritte bei der Synthese umfassen:
Bildung von Piperidin-Derivat: Das Ausgangsmaterial, Piperidin, wird mit einer geeigneten Carbonylverbindung umgesetzt, um ein Piperidin-Derivat zu bilden.
Kondensation mit Pyrrolidinon: Das Piperidin-Derivat wird dann unter kontrollierten Bedingungen mit Pyrrolidinon kondensiert, um das Endprodukt, this compound, zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt, um this compound in reiner Form zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fasoracetam is synthesized through a series of chemical reactions involving the condensation of piperidine and pyrrolidinone derivatives. The key steps in the synthesis include:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes a reaction with a suitable carbonyl compound to form a piperidine derivative.
Condensation with Pyrrolidinone: The piperidine derivative is then condensed with pyrrolidinone under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fasoracetam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Oxo-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere im this compound-Molekül.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten, durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie z. B. Oxo-Derivate, reduzierte Formen und substituierte Analoga.
Wissenschaftliche Forschungsanwendungen
Chemie: Fasoracetam wird als Modellverbindung in der chemischen Forschung verwendet, um die Synthese und Reaktivität von Racetam-Derivaten zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um seine Auswirkungen auf Neurotransmittersysteme und synaptische Plastizität zu untersuchen.
Medizin: this compound hat sich bei der Behandlung kognitiver Störungen wie Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS) und Alzheimer-Krankheit als vielversprechend erwiesen. .
Industrie: this compound wird bei der Entwicklung von nootropen Nahrungsergänzungsmitteln und kognitiven Enhancern verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Modulation mehrerer Neurotransmittersysteme im Gehirn. Es wird angenommen, dass es:
Acetylcholin-Freisetzung erhöht: This compound verstärkt die Freisetzung von Acetylcholin, einem Neurotransmitter, der an Lernen und Gedächtnis beteiligt ist, aus der Großhirnrinde.
Glutamat-Rezeptoren moduliert: This compound wirkt als Agonist für metabotrope Glutamat-Rezeptoren, die eine Rolle bei der synaptischen Plastizität und kognitiven Funktion spielen.
GABA-Rezeptoren reguliert: This compound reguliert GABA-B-Rezeptoren, die an der inhibitorischen Neurotransmission beteiligt sind und dazu beitragen können, Angstzustände zu reduzieren und die Stimmung zu verbessern.
Wirkmechanismus
Fasoracetam exerts its effects by modulating several neurotransmitter systems in the brain. It is believed to:
Increase Acetylcholine Release: This compound enhances the release of acetylcholine, a neurotransmitter involved in learning and memory, from the cerebral cortex.
Modulate Glutamate Receptors: This compound acts as an agonist for metabotropic glutamate receptors, which play a role in synaptic plasticity and cognitive function.
Upregulate GABA Receptors: This compound upregulates GABA-B receptors, which are involved in inhibitory neurotransmission and can help reduce anxiety and improve mood.
Vergleich Mit ähnlichen Verbindungen
Fasoracetam gehört zur Racetam-Familie, die mehrere andere Verbindungen mit kognitionsfördernden Eigenschaften umfasst. Einige ähnliche Verbindungen sind:
Piracetam: Das erste entdeckte Racetam, bekannt für seine neuroprotektiven und kognitionsfördernden Wirkungen.
Aniracetam: Bekannt für seine anxiolytischen und kognitionsfördernden Eigenschaften.
Oxiracetam: Bekannt für seine stimulierenden Wirkungen und kognitiven Vorteile.
Phenylpiracetam: Ein potenteres Derivat mit stimulierenden und kognitionsfördernden Wirkungen
Einzigartigkeit von this compound
This compound ist unter den Racetamen einzigartig aufgrund seiner spezifischen Modulation mehrerer Neurotransmittersysteme, darunter Glutamat, Acetylcholin und GABA. Dieser multi-target-Ansatz wird angenommen, dass er zu seiner breiten Palette kognitiver Vorteile und potenzieller therapeutischer Anwendungen beiträgt .
Eigenschaften
IUPAC Name |
(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048855 | |
| Record name | Fasoracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110958-19-5 | |
| Record name | Fasoracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fasoracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fasoracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasoracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASORACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



